3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid
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Overview
Description
3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid is an organic compound characterized by the presence of a thiophene ring substituted with difluoromethoxy and isobutoxy groups, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Substituents: The difluoromethoxy and isobutoxy groups are introduced via nucleophilic substitution reactions. For instance, the difluoromethoxy group can be added using difluoromethyl ether in the presence of a base.
Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The difluoromethoxy and isobutoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and bases.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiophenes depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Biology and Medicine:
Drug Development: Due to its unique structure, the compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or fungicides.
Electronics: Its incorporation into electronic materials can enhance the performance of devices such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethoxy and isobutoxy groups can influence the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
3-(Methoxy)-5-isobutoxythiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-(Difluoromethoxy)-5-ethoxythiophene-2-carboxylic acid: Similar structure but with an ethoxy group instead of an isobutoxy group.
Uniqueness: 3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid is unique due to the presence of both difluoromethoxy and isobutoxy groups, which can significantly influence its chemical reactivity and biological activity. The difluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C10H12F2O4S |
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Molecular Weight |
266.26 g/mol |
IUPAC Name |
3-(difluoromethoxy)-5-(2-methylpropoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H12F2O4S/c1-5(2)4-15-7-3-6(16-10(11)12)8(17-7)9(13)14/h3,5,10H,4H2,1-2H3,(H,13,14) |
InChI Key |
LXWJEGYBIVJCFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=C(S1)C(=O)O)OC(F)F |
Origin of Product |
United States |
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